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Compound of Interest

Compound Name: REGOPAR

Cat. No.: B1166337 Get Quote

Disclaimer: Initial searches for "REGOPAR" did not yield any relevant results for a known

pharmacological agent. This document has been prepared based on the assumption that

"REGOPAR" is a likely misspelling of "Regorafenib," a multi-kinase inhibitor with extensive

publicly available data.

This technical guide provides an in-depth overview of the pharmacological properties of

Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[1][2] This

document is intended for researchers, scientists, and drug development professionals, offering

a detailed examination of the drug's mechanism of action, pharmacokinetic and

pharmacodynamic profiles, and key experimental data.

Introduction
Regorafenib is an oral multi-kinase inhibitor that targets several protein kinases involved in

tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][3][4] It is approved for

the treatment of metastatic colorectal cancer (mCRC), metastatic gastrointestinal stromal

tumors (GIST), and hepatocellular carcinoma (HCC).[1][2] By inhibiting multiple signaling

pathways, Regorafenib effectively hinders tumor growth, progression, and metastasis.[5]

Pharmacodynamics: Mechanism of Action
Regorafenib's primary mechanism of action involves the inhibition of a wide range of tyrosine

kinases.[1] This multi-targeted approach allows it to disrupt several key processes essential for

tumor survival and proliferation.
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Inhibition of Angiogenesis
Regorafenib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2,

and 3.[1][6] These receptors are crucial for angiogenesis, the formation of new blood vessels

that supply tumors with nutrients and oxygen.[1] By blocking VEGFR signaling, Regorafenib

effectively cuts off the tumor's blood supply, thereby inhibiting its growth.[1] Additionally, it

targets other pro-angiogenic kinases such as TIE2, the angiopoietin-1 receptor, and fibroblast

growth factor receptors (FGFRs) 1 and 2.[6]

Inhibition of Oncogenesis
Regorafenib targets several kinases implicated in oncogenesis, including KIT, RET, RAF-1,

BRAF, and BRAFV600E.[5][7][8] The inhibition of these kinases interferes with signaling

pathways that control cell proliferation and survival, such as the MAPK/ERK pathway.[1] This

leads to a reduction in tumor cell growth and the induction of apoptosis (programmed cell

death).[1][9]

Modulation of the Tumor Microenvironment
The tumor microenvironment plays a critical role in cancer progression. Regorafenib targets

kinases such as platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) and

FGFRs, which are involved in the formation of the tumor stroma.[1][6] By inhibiting these

kinases, Regorafenib disrupts the supportive network that tumors rely on for growth and

survival.[1] It also exhibits immunomodulatory properties by inhibiting the colony-stimulating

factor 1 receptor (CSF1R), which is involved in macrophage proliferation.[5][6]

Signaling Pathways
The following diagram illustrates the primary signaling pathways inhibited by Regorafenib.
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Caption: Regorafenib's inhibition of key signaling pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1166337?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics
The pharmacokinetic profile of Regorafenib and its active metabolites, M-2 and M-5, has been

well-characterized.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Regorafenib is orally administered, and its bioavailability is enhanced when

taken with a low-fat meal.[2]

Distribution: It is highly bound to plasma proteins (99.5%).[3]

Metabolism: Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4

(CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[3][10] The two major active

metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[10]

Excretion: The drug is mainly excreted in the feces (approximately 71%) and to a lesser

extent in the urine (approximately 19%).[2] The half-life is approximately 28 hours.[2]

Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Regorafenib and its active

metabolites.

Parameter Regorafenib Metabolite M-2 Metabolite M-5

Time to Peak (Tmax)

(hours)
~4 ~4 ~4

Half-life (t1/2) (hours) 20-30 40-50 50-60

Plasma Protein

Binding
99.5% 99.8% 99.95%

Metabolizing Enzymes CYP3A4, UGT1A9 - -

Clinical Efficacy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.youtube.com/watch?v=c59-cPcgl1s
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=5891
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=5891
https://pmc.ncbi.nlm.nih.gov/articles/PMC7688542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7688542/
https://www.youtube.com/watch?v=c59-cPcgl1s
https://www.youtube.com/watch?v=c59-cPcgl1s
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical trials have demonstrated the efficacy of Regorafenib in various cancer types.

CORRECT Trial (Metastatic Colorectal Cancer)
The CORRECT trial was a pivotal phase 3 study that evaluated the efficacy and safety of

Regorafenib in patients with mCRC who had progressed after standard therapies.[11]

Endpoint
Regorafenib
(n=505)

Placebo
(n=255)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival (OS)
6.4 months 5.0 months 0.77 (0.64–0.94) 0.0052

Median

Progression-Free

Survival (PFS)

1.9 months 1.7 months 0.49 (0.42–0.58) <0.0001

RESORCE Trial (Hepatocellular Carcinoma)
The RESORCE trial investigated Regorafenib in patients with HCC who had progressed on

sorafenib treatment.[12]

Endpoint
Regorafenib
(n=379)

Placebo
(n=194)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival (OS)
10.6 months 7.8 months 0.63 (0.50–0.79) <0.0001

Median

Progression-Free

Survival (PFS)

3.1 months 1.5 months 0.46 (0.37–0.56) <0.0001

Safety and Tolerability
The most common treatment-related adverse events associated with Regorafenib include

hand-foot skin reaction, fatigue, diarrhea, hypertension, and rash or desquamation.[11] Most

adverse events are manageable with dose modifications and supportive care.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23177514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5402683/
https://pubmed.ncbi.nlm.nih.gov/23177514/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Regorafenib are

provided below.

Kinase Inhibition Assay (Biochemical)
This assay quantifies the inhibitory activity of Regorafenib against a panel of purified kinases.

Materials: Purified recombinant kinases, ATP, substrate peptides, and Regorafenib at various

concentrations.

Procedure: a. Kinase reactions are initiated by mixing the kinase, substrate, and ATP in a

reaction buffer. b. Regorafenib or vehicle control is added to the reaction mixture. c. The

reaction is incubated at 30°C for a specified time (e.g., 60 minutes). d. The reaction is

stopped, and the amount of phosphorylated substrate is quantified using a suitable detection

method (e.g., radiometric assay with ³³P-ATP or fluorescence-based assay).

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the

dose-response data to a sigmoidal curve.

Cell Proliferation Assay
This assay assesses the effect of Regorafenib on the growth of cancer cell lines.

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of

Regorafenib or vehicle control for a specified duration (e.g., 72 hours).

Quantification of Cell Viability: Cell viability is measured using a colorimetric assay such as

MTT or a fluorescence-based assay like CellTiter-Glo.

Data Analysis: The IC50 value is determined from the dose-response curve.

Western Blotting for Signaling Pathway Analysis
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This technique is used to detect changes in protein expression and phosphorylation in

response to Regorafenib treatment.

Cell Lysis: Cells treated with Regorafenib are lysed to extract total protein.

Protein Quantification: The protein concentration of the lysates is determined using a BCA or

Bradford assay.

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or

PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT).

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody, and the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

Experimental Workflow Diagram
The following diagram outlines a typical workflow for preclinical evaluation of a kinase inhibitor

like Regorafenib.
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Caption: Preclinical to clinical development workflow for Regorafenib.
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Conclusion
Regorafenib is a potent multi-kinase inhibitor with a well-defined pharmacological profile. Its

ability to target multiple signaling pathways involved in angiogenesis, oncogenesis, and the

tumor microenvironment makes it an effective therapeutic agent for various solid tumors. The

extensive preclinical and clinical data available provide a strong foundation for its continued

use and further investigation in oncology.
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To cite this document: BenchChem. [A Technical Guide to the Pharmacological Properties of
Regorafenib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1166337#pharmacological-properties-of-regopar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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